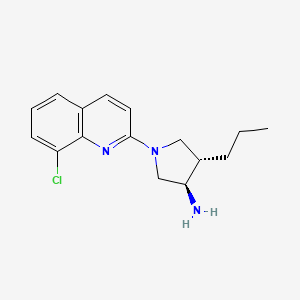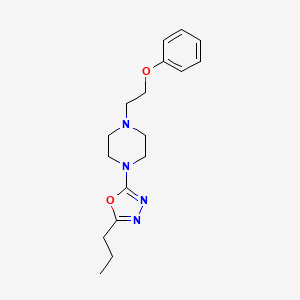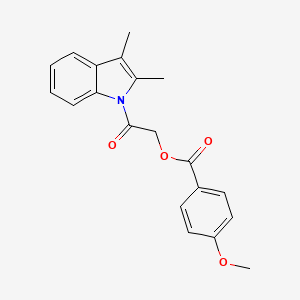
Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate is an organic compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of cyanoacrylate, a family of compounds widely recognized for their adhesive properties. This compound is particularly notable for its role in dye-sensitized solar cells (DSSCs) and other optoelectronic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-diethylaminobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyanoacrylates.
Applications De Recherche Scientifique
Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Employed in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bioadhesives.
Industry: Utilized in the production of adhesives, coatings, and optoelectronic devices such as DSSCs
Mécanisme D'action
The mechanism of action of ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate involves its interaction with specific molecular targets and pathways. In DSSCs, the compound acts as a sensitizer, absorbing light and transferring electrons to the semiconductor material. This process involves the excitation of electrons from the ground state to an excited state, followed by electron injection into the conduction band of the semiconductor .
Comparaison Avec Des Composés Similaires
Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate can be compared with other cyanoacrylate derivatives such as:
- Ethyl-2-cyano-3-(thiophen-2-yl)acrylate
- Ethyl-2-cyano-3-(3-methylthiophen-2-yl)acrylate
- Ethyl-2-cyano-3-(furan-2-yl)acrylate
These compounds share similar structural features but differ in their electronic properties and applications. For instance, thiophene-based cyanoacrylates are known for their high charge mobility and are used in photovoltaic cells, while furan-based derivatives are employed in the synthesis of heterocyclic compounds .
Propriétés
Numéro CAS |
62134-40-1 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H20N2O2/c1-4-18(5-2)15-9-7-13(8-10-15)11-14(12-17)16(19)20-6-3/h7-11H,4-6H2,1-3H3 |
Clé InChI |
JFMVGZQLOXGKFR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5619966.png)


![2-allyl-9-[3-(difluoromethoxy)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619990.png)
![1-(5-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5619999.png)

![2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone](/img/structure/B5620008.png)

![(1S*,5R*)-3-(morpholin-4-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620026.png)
![[(3aS*,10aS*)-2-(pyridin-3-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5620032.png)
![N-{(3R*,4S*)-4-cyclopropyl-1-[(4-methyl-1,4-diazepan-1-yl)acetyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5620033.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonyl]-2,2-dimethylpropanamide](/img/structure/B5620040.png)

